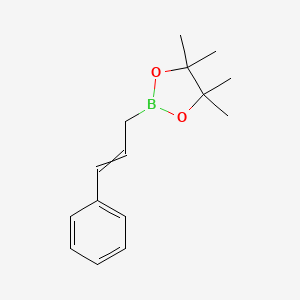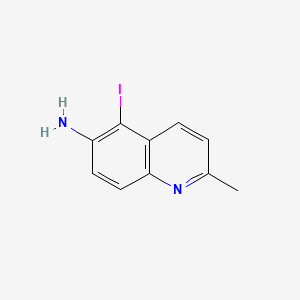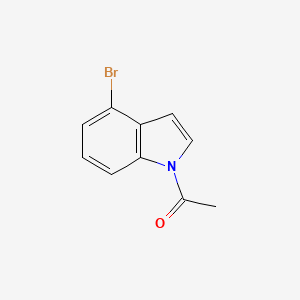![molecular formula C20H30N2O4 B13921634 Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Boc group. This is followed by the introduction of the phenylethylamine moiety through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The phenylethylamine moiety can interact with biological receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative used in organic synthesis.
Uniqueness
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C20H30N2O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 4-[[(1R)-1-phenylethyl]amino]piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3/t14-,16?,17?/m1/s1 |
Clave InChI |
IKGOFYNRXGSYMA-ODIFPOPNSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


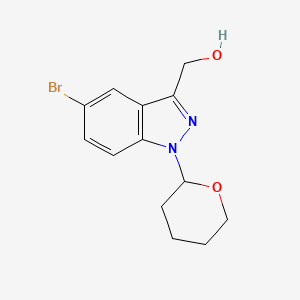
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

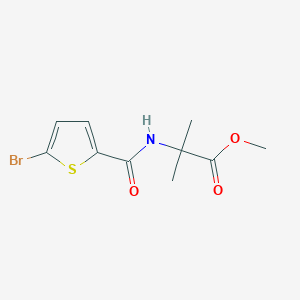

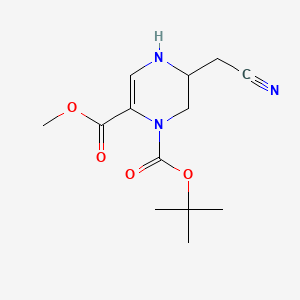
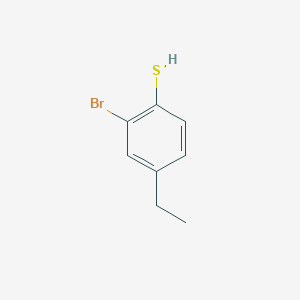
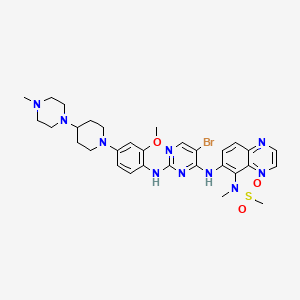

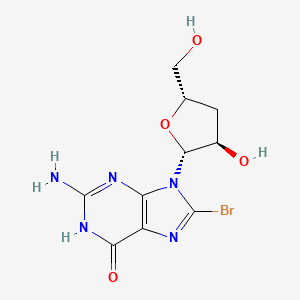
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
